molecular formula C10H10N2O3 B7811889 2-(2-Cyano-6-methoxyphenoxy)acetamide

2-(2-Cyano-6-methoxyphenoxy)acetamide

Cat. No.: B7811889
M. Wt: 206.20 g/mol
InChI Key: VFLPNDBTXLEXHK-UHFFFAOYSA-N
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Description

2-(2-Cyano-6-methoxyphenoxy)acetamide is an organic compound with the molecular formula C10H10N2O3 It is characterized by the presence of a cyano group, a methoxy group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyano-6-methoxyphenoxy)acetamide typically involves the reaction of 2-cyano-6-methoxyphenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

    Starting Materials: 2-cyano-6-methoxyphenol, chloroacetamide

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The phenol is first deprotonated by the base to form the phenoxide ion, which then undergoes nucleophilic substitution with chloroacetamide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyano-6-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Substitution: Nucleophiles such as amines or thiols can react with the phenoxyacetamide moiety under basic conditions.

Major Products Formed

    Oxidation: 2-(2-Hydroxy-6-methoxyphenoxy)acetamide

    Reduction: 2-(2-Amino-6-methoxyphenoxy)acetamide

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyano-6-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyano-6-methoxyphenoxy)acetamide depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The cyano group can interact with nucleophilic residues in the enzyme, while the phenoxyacetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyano-6-methoxyphenoxy)acetic acid
  • 2-(2-Cyano-6-methoxyphenoxy)ethanol
  • 2-(2-Cyano-6-methoxyphenoxy)ethylamine

Uniqueness

2-(2-Cyano-6-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a methoxy group on the phenoxy ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-cyano-6-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-4H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLPNDBTXLEXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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